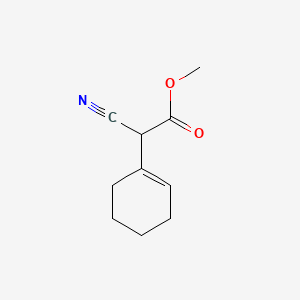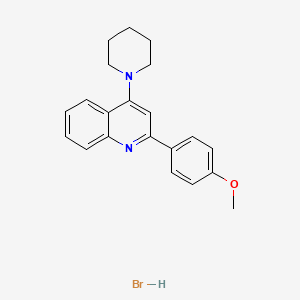
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the 4-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the quinoline ring with a 4-methoxyphenyl group. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the piperidinyl group.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, or other advanced techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria, cancer, and neurodegenerative disorders.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
相似化合物的比较
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and piperidinyl groups, resulting in different biological activities.
4-(1-Piperidinyl)quinoline: Lacks the methoxy group, leading to variations in its chemical reactivity and biological effects.
2-(4-Methoxyphenyl)quinoline: Lacks the piperidinyl group, affecting its overall properties and applications.
Uniqueness
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide is unique due to the presence of both the 4-methoxyphenyl and piperidinyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a therapeutic agent and its versatility in various scientific research applications.
属性
CAS 编号 |
853349-67-4 |
|---|---|
分子式 |
C21H23BrN2O |
分子量 |
399.3 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-4-piperidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C21H22N2O.BrH/c1-24-17-11-9-16(10-12-17)20-15-21(23-13-5-2-6-14-23)18-7-3-4-8-19(18)22-20;/h3-4,7-12,15H,2,5-6,13-14H2,1H3;1H |
InChI 键 |
DYHUCJCTTFBQQP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
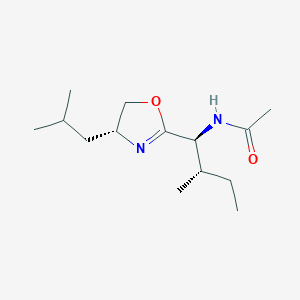
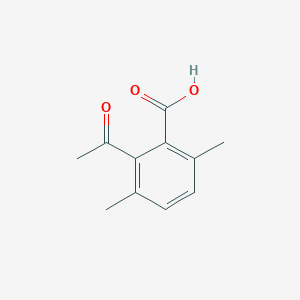
![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)
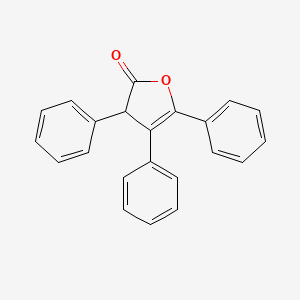
![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
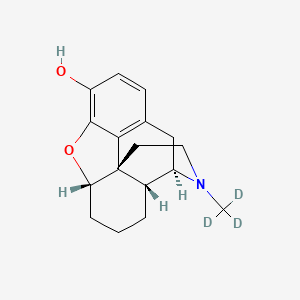
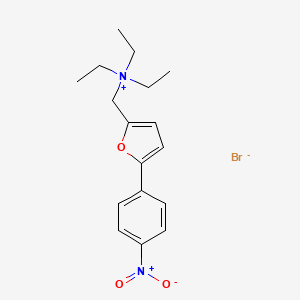

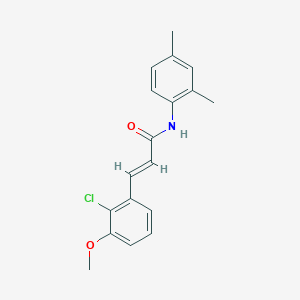
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)


